molecular formula C8H11NO B15322318 3-(Furan-2-yl)-2-methylprop-2-en-1-amine

3-(Furan-2-yl)-2-methylprop-2-en-1-amine

Cat. No.: B15322318
M. Wt: 137.18 g/mol
InChI Key: PNGCJMIREFOPSJ-FNORWQNLSA-N
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Description

3-(Furan-2-yl)-2-methylprop-2-en-1-amine is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2-methylprop-2-en-1-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the condensation reaction between furan-2-carbaldehyde and 2-methylprop-2-en-1-amine under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-2-methylprop-2-en-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, saturated amine derivatives, and various substituted furan compounds .

Scientific Research Applications

3-(Furan-2-yl)-2-methylprop-2-en-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The furan ring’s aromatic nature allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The prop-2-en-1-amine group can form hydrogen bonds and other interactions with biological molecules, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of 3-(Furan-2-yl)-2-methylprop-2-en-1-amine.

    Furan-2-carboxylic acid: An oxidation product of the furan ring.

    2-Methylprop-2-en-1-amine: A component of the prop-2-en-1-amine group.

Uniqueness

This compound is unique due to its combination of a furan ring and a prop-2-en-1-amine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-2-methylprop-2-en-1-amine

InChI

InChI=1S/C8H11NO/c1-7(6-9)5-8-3-2-4-10-8/h2-5H,6,9H2,1H3/b7-5+

InChI Key

PNGCJMIREFOPSJ-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/CN

Canonical SMILES

CC(=CC1=CC=CO1)CN

Origin of Product

United States

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